4-Cyclohexyl-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C({14})H({15})F({3})O({2}) It is characterized by a cyclohexyl group attached to a benzoic acid moiety, with a trifluoromethyl group at the meta position relative to the carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylbenzene and trifluoromethylbenzene.
Friedel-Crafts Acylation: Cyclohexylbenzene undergoes Friedel-Crafts acylation with trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the intermediate 4-cyclohexyl-3-(trifluoromethyl)benzoyl chloride.
Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-cyclohexyl-3-(trifluoromethyl)benzaldehyde or this compound.
Reduction: Formation of 4-cyclohexyl-3-(trifluoromethyl)benzyl alcohol or 4-cyclohexyl-3-(trifluoromethyl)benzaldehyde.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: The trifluoromethyl group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions.
Comparison with Similar Compounds
4-Cyclohexylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
3-(Trifluoromethyl)benzoic acid:
Properties
IUPAC Name |
4-cyclohexyl-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWQGDFYIINJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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